
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile is a heterocyclic compound belonging to the class of tetrahydropterins These compounds are characterized by their pterin moiety, which is a bicyclic structure consisting of a pyrimidine ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the tetrahydropterin ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid derivatives.
Reduction: Reduction reactions can convert the compound into dihydropterin derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pterin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pterins, dihydropterins, and quinonoid derivatives, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex pterin derivatives.
Biology: The compound is studied for its role in enzymatic reactions involving pterin cofactors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders.
Industry: It is used in the production of dyes and pigments due to its unique chromophoric properties.
Mecanismo De Acción
The mechanism of action of (6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a cofactor in various enzymatic reactions, facilitating the transfer of electrons and protons. Its molecular targets include enzymes involved in the biosynthesis of neurotransmitters and other essential biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Dyspropterin: A tetrahydropterin with a similar structure but different functional groups.
6-Lactoyl-5,6,7,8-tetrahydropterin: Another tetrahydropterin derivative with a lactoyl group.
Uniqueness
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile is unique due to its specific acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to other tetrahydropterins. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propiedades
Número CAS |
98555-25-0 |
|---|---|
Fórmula molecular |
C8H7N5O |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
2-(6-oxo-7,8-dihydro-5H-pteridin-7-yl)acetonitrile |
InChI |
InChI=1S/C8H7N5O/c9-2-1-5-8(14)13-6-3-10-4-11-7(6)12-5/h3-5H,1H2,(H,13,14)(H,10,11,12) |
Clave InChI |
VHANMCKTQRQLFA-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N1)NC(C(=O)N2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


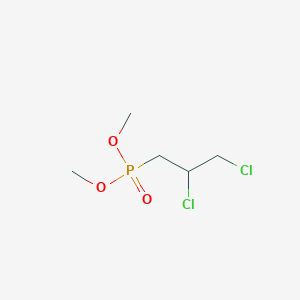
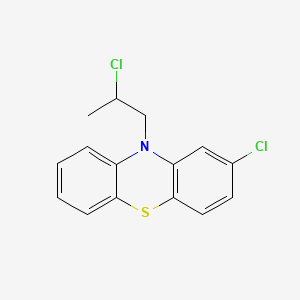

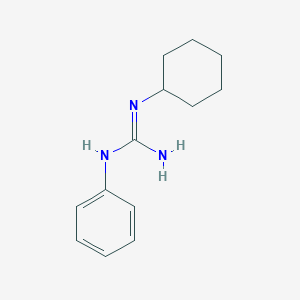
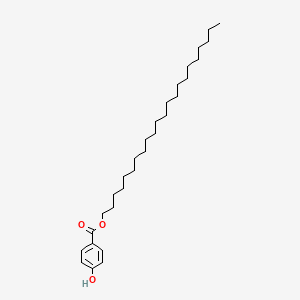
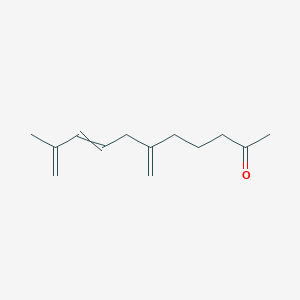
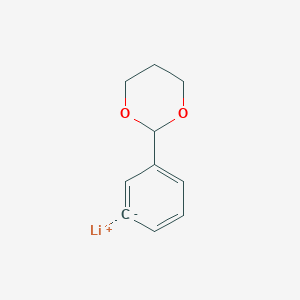
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)
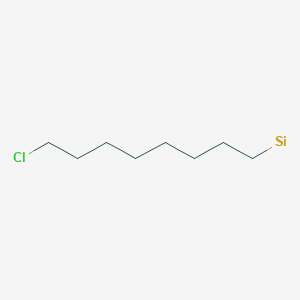
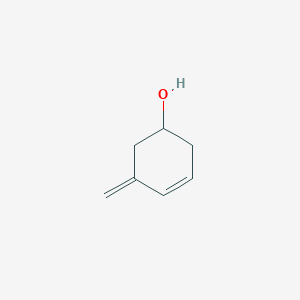
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)

![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)
